molecular formula C12H15ClF3N3O3S2 B12775907 N-Ethyl-2-(2-imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanesulphonamide hydrochloride CAS No. 130997-43-2

N-Ethyl-2-(2-imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanesulphonamide hydrochloride

Cat. No.: B12775907
CAS No.: 130997-43-2
M. Wt: 405.8 g/mol
InChI Key: CHOKJRMDLLOLHL-UHFFFAOYSA-N
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Description

N-Ethyl-2-(2-imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanesulphonamide hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethoxy group, which imparts distinct chemical properties, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(2-imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanesulphonamide hydrochloride involves multiple steps, typically starting with the preparation of the benzothiazole core. The trifluoromethoxy group is introduced using specialized reagents, such as trifluoromethoxylation agents . The final step involves the sulphonamide formation under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(2-imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanesulphonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

N-Ethyl-2-(2-imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanesulphonamide hydrochloride has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It may interact with specific enzymes or receptors, modulating their activity. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and selectivity .

Properties

CAS No.

130997-43-2

Molecular Formula

C12H15ClF3N3O3S2

Molecular Weight

405.8 g/mol

IUPAC Name

2-[4-ethyl-2-imino-6-(trifluoromethoxy)-1,3-benzothiazol-3-yl]ethanesulfonamide;hydrochloride

InChI

InChI=1S/C12H14F3N3O3S2.ClH/c1-2-7-5-8(21-12(13,14)15)6-9-10(7)18(11(16)22-9)3-4-23(17,19)20;/h5-6,16H,2-4H2,1H3,(H2,17,19,20);1H

InChI Key

CHOKJRMDLLOLHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)OC(F)(F)F)SC(=N)N2CCS(=O)(=O)N.Cl

Origin of Product

United States

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